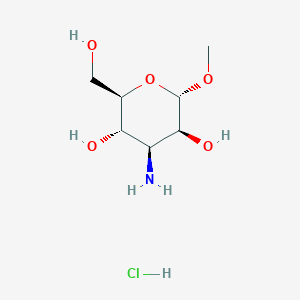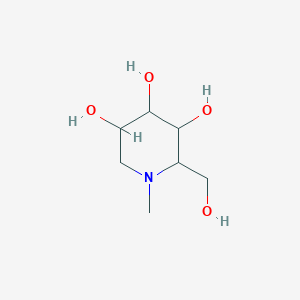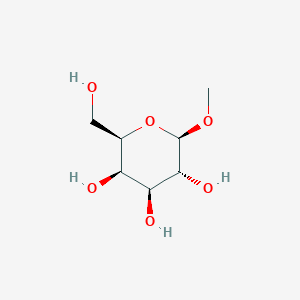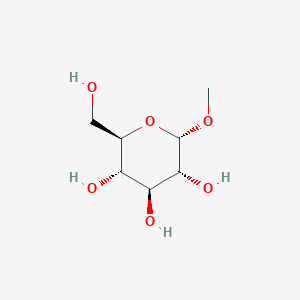
SIN-1 盐酸盐
科学研究应用
一氧化氮/超氧化物供体-1 (氯化物) 在科学研究中具有广泛的应用:
化学: 它被用作各种化学反应和研究中一氧化氮和超氧化物的供体。
生物学: 一氧化氮/超氧化物供体-1 (氯化物) 用于氧化应激和活性氧物种相关的研究。
医学: 该化合物因其血管舒张特性及其在心血管疾病中的潜在治疗效果而被研究。
作用机制
一氧化氮/超氧化物供体-1 (氯化物) 的作用机制涉及释放一氧化氮和超氧化物,它们可以结合形成过氧亚硝酸盐。 该化合物通过调节各种分子靶标和途径发挥其作用,包括抑制血小板聚集和松弛血管平滑肌 . 该化合物还通过改变其细胞内运输来影响高亲和力胆碱转运蛋白的活性 .
生化分析
Biochemical Properties
SIN-1 Hydrochloride plays a role in biochemical reactions by releasing nitric oxide (NO) and superoxide anion radicals . It interacts with various enzymes and proteins, influencing their function. For instance, it inhibits the release of plasminogen activator inhibitor (PAI) from stimulated platelets .
Cellular Effects
SIN-1 Hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function by releasing NO from the endothelial cells nonenzymatically . It also hyperpolarizes the cell membrane through influencing the sodium-potassium pump, thereby rendering it less responsive to adrenergic stimulation .
Molecular Mechanism
The molecular mechanism of SIN-1 Hydrochloride involves its spontaneous decomposition to yield NO and superoxide anion radicals . This process influences the activity of various biomolecules, leading to changes in gene expression and enzyme activity. For instance, it inhibits the release of plasminogen activator inhibitor (PAI) from stimulated platelets .
Temporal Effects in Laboratory Settings
The effects of SIN-1 Hydrochloride change over time in laboratory settings. It is unstable in aqueous solution , which may influence its long-term effects on cellular function in in vitro or in vivo studies
Metabolic Pathways
SIN-1 Hydrochloride is involved in various metabolic pathways due to its role as a nitric oxide (NO) donor It interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Subcellular Localization
准备方法
一氧化氮/超氧化物供体-1 (氯化物) 是通过莫西多明与盐酸反应合成。该化合物通常以结晶固体的形式提供,可以溶解在有机溶剂中,如乙醇、二甲基亚砜和二甲基甲酰胺。 一氧化氮/超氧化物供体-1 (氯化物) 在这些溶剂中的溶解度约为 5 mg/ml . 工业生产方法涉及严格控制反应条件,以确保高纯度和高收率。
化学反应分析
一氧化氮/超氧化物供体-1 (氯化物) 会发生几种类型的化学反应,包括:
氧化: 一氧化氮/超氧化物供体-1 (氯化物) 产生一氧化氮和超氧化物,它们可以进一步反应生成过氧亚硝酸盐.
还原: 该化合物可以在某些条件下被还原,尽管关于还原反应的具体细节报道较少。
取代: 一氧化氮/超氧化物供体-1 (氯化物) 可以参与取代反应,特别是在亲核试剂存在的情况下。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应产生的主要产物包括一氧化氮、超氧化物和过氧亚硝酸盐 .
相似化合物的比较
一氧化氮/超氧化物供体-1 (氯化物) 由于其同时产生一氧化氮和超氧化物而与其他类似化合物相比具有独特性。类似的化合物包括:
硝普钠: 血管扩张剂,释放一氧化氮,但不产生超氧化物。
硝酸甘油: 另一种血管扩张剂,主要释放一氧化氮。
一氧化氮/超氧化物供体-1 (氯化物) 因其能够生成过氧亚硝酸盐而脱颖而出,使其成为氧化应激和活性氮物种相关研究中的宝贵工具 .
属性
IUPAC Name |
3-morpholin-4-yloxadiazol-3-ium-5-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5H,1-4,7H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFWHHCXSSACAW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1[N+]2=NOC(=C2)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33876-97-0 (Parent) | |
| Record name | Linsidomine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016142271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9049039 | |
| Record name | 3-Morpholinosydnonimine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16142-27-1 | |
| Record name | 3-Morpholinosydnonimine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16142-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linsidomine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016142271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Morpholinosydnonimine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3-morpholin-4-yl-1,2,3-oxadiazolidin-3-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINSIDOMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0054U597M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SIN-1 hydrochloride induce cytotoxicity in cellular models, and what is its connection to peroxynitrite?
A1: SIN-1 hydrochloride is a commonly used donor molecule for peroxynitrite, a powerful oxidant. [] While not naturally found in biological systems, SIN-1 readily decomposes in physiological solutions, releasing both nitric oxide (NO) and superoxide (O2−). [] These two molecules rapidly react to form peroxynitrite (ONOO−), the primary cytotoxic agent in this context. []
- Depletion of glutathione (GSH): Peroxynitrite oxidizes GSH, a crucial antioxidant within cells, disrupting redox balance. []
- Accumulation of p53: This tumor suppressor protein is involved in cell cycle arrest and apoptosis. Peroxynitrite-induced stress leads to p53 accumulation, ultimately contributing to cell death. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)
![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)

![3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline](/img/structure/B13697.png)






